molecular formula C7H7ClN2 B13676870 3-Ethynylpyridin-2-amine hydrochloride

3-Ethynylpyridin-2-amine hydrochloride

Cat. No.: B13676870
M. Wt: 154.60 g/mol
InChI Key: KPZLSXJOMJCLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Based Scaffolds in Organic Synthesis and Chemical Biology

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in the fields of medicinal chemistry and organic synthesis. nih.govrsc.org As an isostere of benzene, this nitrogen-containing aromatic ring is a core component in a vast number of biologically active compounds, including a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govrsc.orgnih.gov The presence of the nitrogen atom in the pyridine ring alters its electronic properties compared to benzene, allowing it to act as a hydrogen bond acceptor and to form salts, which can enhance the solubility and bioavailability of drug molecules. researchgate.net

Pyridine-based frameworks are integral to numerous pharmaceuticals with a wide range of therapeutic applications. nih.govnih.gov Notable examples include treatments for tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and hypertension (nifedipine). nih.gov The versatility of the pyridine scaffold allows chemists to modify its structure at various positions, fine-tuning the pharmacological activity and metabolic stability of the resulting molecules. researchgate.net This adaptability has made pyridine and its derivatives a central focus in the ongoing quest for new and more effective therapeutic agents. researchgate.netnih.gov

Overview of Ethynylated Heterocycles as Versatile Synthetic Intermediates

Heterocyclic compounds featuring an ethynyl (B1212043) group (a carbon-carbon triple bond) are highly valuable intermediates in organic synthesis. The ethynyl group serves as a versatile functional handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. pipzine-chem.com Its linear geometry and high electron density make it a reactive partner in numerous important reactions.

One of the most powerful applications of ethynylated heterocycles is in metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings. These reactions allow for the efficient formation of new carbon-carbon bonds, linking the heterocyclic core to other molecular fragments. mdpi.com Furthermore, the triple bond of the ethynyl group is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction provides a highly efficient and regioselective method for synthesizing 1,2,3-triazoles, which are themselves important pharmacophores. The reactivity of the ethynyl group allows for its conversion into other functional groups, further expanding its synthetic utility. pipzine-chem.com

Structural Context of 3-Ethynylpyridin-2-amine (B1281369) Hydrochloride within Pyridine Chemistry

3-Ethynylpyridin-2-amine hydrochloride combines the key features of a pyridine scaffold with the synthetic versatility of an ethynyl group and an amino substituent. The specific arrangement of these functional groups on the pyridine ring—an amino group at position 2 and an ethynyl group at position 3—creates a unique chemical environment that dictates its reactivity and utility.

The 2-aminopyridine (B139424) moiety is a well-established structural motif in drug discovery, known for its ability to form key interactions with biological targets. rsc.orgresearchgate.net The presence of the amino group at the C2 position influences the electronic properties of the pyridine ring and can act as a directing group in certain reactions. The adjacent ethynyl group at the C3 position provides a reactive site for building molecular complexity. mdpi.com This ortho-relationship between the amino and ethynyl groups can be exploited for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The hydrochloride salt form of the compound enhances its stability and handling properties.

Properties of 3-Ethynylpyridin-2-amine

Property Value
CAS Number 67346-74-1
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
IUPAC Name 3-ethynylpyridin-2-amine

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

3-ethynylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h1,3-5H,(H2,8,9);1H

InChI Key

KPZLSXJOMJCLJD-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)N.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Ethynylpyridin 2 Amine Hydrochloride and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing the target compound is the preparation of a suitable precursor, specifically a 3-halo-2-aminopyridine. This is achieved through the direct halogenation of 2-aminopyridine (B139424) derivatives.

Halogenation of 2-Aminopyridine Derivatives

2-Aminopyridine serves as the common starting material for this synthetic route. nih.gov The introduction of a halogen at the 3-position is a critical maneuver, as this halogen will later be substituted with the desired ethynyl (B1212043) group. The amino group at the 2-position directs electrophilic substitution, but achieving regioselectivity for the 3-position can be challenging and often requires specific reagents and conditions to avoid substitution at other positions, such as the 5-position.

Preparation of 3-Halo-2-aminopyridines

The synthesis of 3-halo-2-aminopyridines, such as 3-bromo-2-aminopyridine, is the key preparatory stage. This intermediate is crucial for the subsequent coupling reaction. scirp.org Various methods exist for the synthesis of 2-aminopyridines, including nucleophilic substitution of 2-halopyridines with amines or through Goldberg reactions from 2-bromopyridine. nih.govnih.gov Once 2-aminopyridine is obtained, direct bromination using reagents like N-bromosuccinimide (NBS) can yield the desired 3-bromo-2-aminopyridine, which is the direct precursor for the ethynylation step.

Carbon-Carbon Coupling Reactions for Ethynyl Group Introduction

With the 3-halo-2-aminopyridine precursor in hand, the next pivotal stage is the introduction of the ethynyl moiety. The Sonogashira cross-coupling reaction is the most effective and widely used method for forming the C(sp²)-C(sp) bond required. wikipedia.org

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In this context, 3-bromo-2-aminopyridine is reacted with a protected or terminal alkyne, such as trimethylsilylacetylene, which provides the ethynyl group. The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. scirp.orgwikipedia.org Following the coupling, a deprotection step (e.g., removal of the trimethylsilyl (B98337) group) yields 3-ethynylpyridin-2-amine (B1281369). The free base is then treated with hydrochloric acid to produce the final hydrochloride salt.

The success of the Sonogashira coupling is highly dependent on the catalytic system employed. Typically, a dual-catalyst system is used, consisting of a palladium(0) complex and a copper(I) co-catalyst, often copper(I) iodide (CuI). wikipedia.org

Common palladium catalysts include palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) or tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]). scirp.orgwikipedia.org The palladium catalyst undergoes oxidative addition with the 3-halo-2-aminopyridine. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium complex. wikipedia.org

The choice of ligand is critical for stabilizing the palladium catalyst and influencing its reactivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are extensively used. scirp.orglibretexts.org These ligands stabilize the palladium(0) species, facilitate the oxidative addition, and influence the rate of reductive elimination to afford the final product. The electronic properties and steric bulk of the phosphine ligand can significantly impact the efficiency and yield of the coupling reaction. libretexts.org

To maximize the yield and efficiency of the synthesis of 2-amino-3-alkynylpyridines, careful optimization of reaction parameters is essential. Key variables include the choice of catalyst, ligand, base, solvent, and temperature. scirp.org

Research has shown that a combination of Pd(CF₃COO)₂ as the catalyst, PPh₃ as the ligand, and CuI as a co-catalyst is highly effective. scirp.orgsemanticscholar.org The base plays a crucial role in neutralizing the hydrogen halide produced during the reaction and in facilitating the formation of the copper acetylide. wikipedia.org Organic bases such as triethylamine (B128534) (Et₃N) are commonly employed. scirp.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) often providing the best results. scirp.orgsemanticscholar.org

Temperature is another critical parameter. Studies on the coupling of 2-amino-3-bromopyridine (B76627) with phenylacetylene (B144264) demonstrated that 100°C is the optimal temperature. scirp.org Lower temperatures result in slower reaction rates, while higher temperatures can lead to the self-coupling of the alkyne and the formation of by-products. scirp.orgsemanticscholar.org Through systematic optimization, yields of up to 98% have been achieved for the synthesis of 3-phenylethynyl-2-aminopyridine. semanticscholar.org

An illustrative study on optimizing the Sonogashira coupling of 2-amino-3-bromopyridine (1a) with phenylacetylene (2a) highlights the importance of these parameters. scirp.org

Table 1: Optimization of Sonogashira Reaction Conditions

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₂Cl₂ (5) - Et₃N DMF 100 80
2 Pd(OAc)₂ (5) - Et₃N DMF 100 75
3 Pd(CF₃COO)₂ (2.5) - Et₃N DMF 100 85
4 Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N DMF 100 98
5 Pd(CF₃COO)₂ (2.5) PPh₃ (5) K₂CO₃ DMF 100 65
6 Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N Toluene 100 72
7 Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N DMF 80 88

This table is generated based on findings reported in the study by Zhu et al. (2017) for illustrative purposes. scirp.org

The optimal conditions were determined to be 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, triethylamine as the base, and DMF as the solvent, with the reaction proceeding at 100°C for 3 hours. scirp.orgsemanticscholar.org These optimized conditions provide a robust and high-yielding pathway to 3-ethynylpyridin-2-amine and its derivatives.

Regioselectivity and Yield Optimization

The synthesis of 3-ethynylpyridin-2-amine derivatives predominantly employs the Sonogashira cross-coupling reaction. This method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net Regioselectivity, the control of the position at which the ethynyl group is attached, is fundamentally determined by the starting material. To ensure the desired 3-ethynyl substitution, the reaction begins with a 2-aminopyridine molecule that has a halogen, typically bromine, at the 3-position (e.g., 2-amino-3-bromopyridine). This precursor dictates that the carbon-carbon bond formation occurs specifically at the C-3 position of the pyridine (B92270) ring.

Below is a data table summarizing the optimization of the Sonogashira reaction for the synthesis of 3-(phenylethynyl)pyridin-2-amine, a key derivative.

Table based on data from Zhu, Q., et al. (2017) for the reaction of 2-amino-3-bromopyridine with phenylacetylene. google.com

Alternative Ethynylation Approaches

While the copper-co-catalyzed Sonogashira reaction is a robust method, alternative approaches exist, primarily motivated by the desire to avoid potential side reactions and simplify purification. One significant side reaction in the standard Sonogashira coupling is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst. vander-lingen.nl This leads to the formation of diynes as impurities.

Copper-free Sonogashira coupling represents the most prominent alternative. rsc.org These protocols rely solely on a palladium catalyst and a suitable base, eliminating the copper(I) salt. nih.gov To facilitate the reaction in the absence of copper, adjustments to the ligands and bases are often necessary. A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd(CH₃CN)₂Cl₂, have been used effectively in copper-free systems. nih.govnih.gov The choice of base is also critical, with organic amines like triethylamine or inorganic bases such as cesium carbonate being employed to promote the reaction. vander-lingen.nlnih.gov

The mechanism in a copper-free reaction is believed to involve the direct interaction of the alkyne with the palladium complex. vander-lingen.nl While sometimes slower than their copper-catalyzed counterparts, these methods can offer cleaner reaction profiles and easier product isolation by preventing the formation of homocoupled byproducts. vander-lingen.nl These approaches are particularly advantageous in the synthesis of complex molecules where purification can be challenging.

Formation of the Hydrochloride Salt

The final step in the preparation of 3-ethynylpyridin-2-amine hydrochloride is the conversion of the free amine base into its corresponding salt. This transformation is crucial as hydrochloride salts are typically more stable, crystalline, and water-soluble than the free base, which facilitates handling and purification. ualberta.ca

Acidification and Crystallization Protocols

The formation of the hydrochloride salt is achieved through an acid-base reaction by treating the 3-ethynylpyridin-2-amine base with hydrochloric acid. nih.gov Several protocols can be employed for this acidification and subsequent crystallization.

One common method involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. echemi.comresearchgate.net A solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise to the stirred solution of the amine. nih.gov The hydrochloride salt, being ionic, is generally much less soluble in non-polar or moderately polar organic solvents and will precipitate out of the solution upon formation. nih.gov Cooling the mixture in an ice bath can further promote crystallization and increase the isolated yield. echemi.com

Alternatively, anhydrous HCl gas can be bubbled directly through a solution of the amine in an aprotic solvent. nih.gov This method is effective for producing an anhydrous salt form. For instances where anhydrous conditions are less critical, a concentrated aqueous solution of HCl can be used, though this may lead to lower yields if the salt has significant solubility in water. sciencemadness.org

Purity and Isolation Considerations

The purity of the final hydrochloride salt is paramount. Purification is typically achieved through recrystallization. mt.com The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the salt at an elevated temperature but have low solubility for it at cooler temperatures. mt.com Mixtures of solvents, such as ethanol/diethyl ether or isopropanol, are often effective. researchgate.net The crude salt is dissolved in a minimum amount of the hot solvent, and upon cooling, purer crystals form, leaving impurities behind in the solution.

Isolation of the crystalline product is typically performed by vacuum filtration. The collected crystals are then washed with a cold, non-polar solvent (such as cold diethyl ether or hexane) to remove any residual soluble impurities. researchgate.net It is crucial to ensure the salt is thoroughly dried under vacuum to remove all traces of solvent. The presence of residual water or protic solvents can sometimes lead to the formation of an oil rather than a crystalline solid. researchgate.net In such cases, trituration (stirring the oil with a non-solvent like diethyl ether) can often induce solidification. researchgate.net

For colored impurities, a small amount of activated charcoal may be added to the hot solution during recrystallization, which can adsorb the impurities before being filtered out. researchgate.net The final product should be a stable, crystalline solid, which can be characterized by various analytical techniques to confirm its identity and purity.

Chemical Reactivity and Transformation Pathways of 3 Ethynylpyridin 2 Amine Hydrochloride

Reactivity of the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a versatile functional handle, enabling a wide array of chemical transformations. Its reactivity is central to the application of 3-Ethynylpyridin-2-amine (B1281369) in synthesis, allowing for molecular elongation and the construction of complex architectures through cycloadditions, cross-coupling reactions, and addition reactions.

[3+2] cycloaddition reactions are among the most powerful methods for constructing five-membered heterocyclic rings. The terminal alkyne of 3-Ethynylpyridin-2-amine is an excellent substrate for such transformations, particularly with azides to form triazoles.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept defined by its high efficiency, mild reaction conditions, and selectivity. nih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole regioisomer. acs.orgnih.gov The uncatalyzed version of this reaction requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

For 3-Ethynylpyridin-2-amine, the terminal alkyne readily participates in CuAAC with various organic azides. The reaction is typically performed using a Cu(I) source, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent (such as sodium ascorbate), or by using a direct Cu(I) salt (like CuBr or CuI). nih.govmdpi.com The reaction is robust and can be conducted in a variety of solvents, including water, alcohols, and acetonitrile. nih.govmdpi.com The high yields and functional group tolerance make this a favored method for conjugating the 3-Ethynylpyridin-2-amine scaffold to other molecules. mdpi.com

Table 1: Examples of CuAAC Reactions with 3-Ethynylpyridin-2-amine
Azide ReactantProductTypical Conditions
Benzyl Azide1-(Benzyl)-4-(2-aminopyridin-3-yl)-1H-1,2,3-triazoleCuSO₄, Sodium Ascorbate, t-BuOH/H₂O, Room Temp
Phenyl Azide1-(Phenyl)-4-(2-aminopyridin-3-yl)-1H-1,2,3-triazoleCuI, DIPEA, CH₃CN, Room Temp
1-Azido-4-methylbenzene1-(p-tolyl)-4-(2-aminopyridin-3-yl)-1H-1,2,3-triazoleCu(I) catalyst, neat, Room Temp nih.gov
Azidomethyl Phenyl Sulfide1-((Phenylthio)methyl)-4-(2-aminopyridin-3-yl)-1H-1,2,3-triazoleCuSO₄, Sodium Ascorbate, DMF, Room Temp

While highly efficient, the use of copper in CuAAC can be problematic for biological applications due to the metal's cytotoxicity. magtech.com.cnnih.gov The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a metal-free alternative. nih.gov This reaction does not rely on a catalyst; instead, the activation energy for the cycloaddition is lowered by using a highly strained cycloalkyne, such as a derivative of cyclooctyne (B158145) (e.g., DIFO, DIBO). magtech.com.cnnih.gov The driving force for the reaction is the release of ring strain in the transition state. magtech.com.cn

The terminal alkyne in 3-Ethynylpyridin-2-amine is not strained and therefore will not undergo SPAAC directly with a standard azide. However, it can be a partner in a SPAAC reaction if the corresponding azide reactant is incorporated into a strained ring system. This approach allows for the bioorthogonal conjugation of molecules bearing the 3-ethynylpyridin-2-amine moiety to biological systems that have been metabolically labeled with strained alkynes. nih.gov The reaction rates for SPAAC are generally very high, allowing for rapid labeling under physiological conditions. nih.gov

Table 2: Representative Strained Alkynes for SPAAC Reactions
Strained AlkyneDescriptionTypical Reaction Partner
Difluorinated Cyclooctyne (DIFO)An early, highly reactive cyclooctyne developed for copper-free click chemistry. magtech.com.cnOrganic Azides (e.g., Azido-functionalized 3-Ethynylpyridin-2-amine)
Dibenzocyclooctyne (DIBO)A class of strained alkynes with good stability and reactivity. nih.govAzido-sugars, Azido-amino acids
Bicyclononyne (BCN)A conformationally strained alkyne known for its high stability and fast reaction kinetics.Azide-modified proteins and surfaces

Beyond cycloadditions, the terminal C-H bond of the alkyne is acidic and can be deprotonated to form a metal acetylide, which serves as a potent nucleophile in various cross-coupling reactions. The most prominent of these is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI). This transformation is a powerful tool for forming C(sp)-C(sp²) bonds. 3-Ethynylpyridin-2-amine can be coupled with a wide range of aryl halides to synthesize more complex substituted pyridine (B92270) derivatives.

Table 3: Potential Sonogashira Coupling Reactions
Aryl/Vinyl HalidePotential ProductTypical Catalytic System
Iodobenzene3-(Phenylethynyl)pyridin-2-aminePd(PPh₃)₄, CuI, Et₃N
4-Bromobenzonitrile4-((2-Aminopyridin-3-yl)ethynyl)benzonitrilePdCl₂(PPh₃)₂, CuI, Piperidine (B6355638)
2-Chloropyrimidine3-((Pyrimidin-2-yl)ethynyl)pyridin-2-aminePd(OAc)₂, SPhos, CuI, K₂CO₃

The carbon-carbon triple bond can undergo addition reactions. Hydration of the terminal alkyne in 3-Ethynylpyridin-2-amine, typically catalyzed by mercury(II), gold, or platinum salts, would proceed via Markovnikov addition of water to yield an enol intermediate, which then tautomerizes to the more stable methyl ketone, 3-acetylpyridin-2-amine.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. nih.gov Depending on the catalyst and reaction conditions, this reaction can be controlled to yield either the Markovnikov product (an enamine that tautomerizes to an imine) or the anti-Markovnikov product (an E-enamine). nih.gov This provides a direct route to nitrogen-containing derivatives from the alkyne moiety.

Table 4: Hydration and Hydroamination of the Alkyne Moiety
ReactionReagentsProduct
Markovnikov HydrationH₂O, H₂SO₄, HgSO₄3-(1-Oxoethyl)pyridin-2-amine (3-Acetylpyridin-2-amine)
Intermolecular HydroaminationAniline, Ir-catalyst nih.govN-(1-(2-aminopyridin-3-yl)vinyl)aniline (Enamine)

Cycloaddition Reactions

Reactivity of the 2-Aminopyridine (B139424) Moiety

The 2-aminopyridine moiety possesses a rich and distinct reactivity profile. The exocyclic amino group is nucleophilic, while the pyridine ring itself can participate in various transformations. The presence of the activating amino group at the 2-position significantly influences the electronic properties of the pyridine ring, directing subsequent reactions.

The primary amino group can readily undergo standard amine reactions such as N-alkylation, N-acylation with acid chlorides or anhydrides to form amides, and reductive amination with aldehydes or ketones. researchgate.net Furthermore, the 2-aminopyridine scaffold is a key pharmacophore in many biologically active molecules and a versatile synthetic intermediate. nih.govchemicalbook.com

A particularly important transformation is the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), which allows for the arylation or alkylation of the amino group. nih.govresearchgate.net While the substrate in the literature is often a 3-halo-2-aminopyridine, the principles apply to the derivatization of the amino group itself. nih.gov The amidine-like structure of 2-aminopyridine can present challenges by chelating the palladium catalyst, but specialized ligand systems (e.g., RuPhos, BrettPhos) have been developed to overcome this. nih.govresearchgate.net The amino group can also direct ortho-lithiation or participate in cyclization reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net

Table 5: Key Reactions of the 2-Aminopyridine Moiety
Reaction TypeReagentsProduct ClassReference
N-AcylationAcetyl Chloride, BaseN-(3-ethynylpyridin-2-yl)acetamide researchgate.net
Buchwald-Hartwig AminationAryl Bromide, Pd-catalyst, BaseN-Aryl-3-ethynylpyridin-2-amine nih.gov
Reductive AminationAldehyde, NaBH₃CNN-Alkyl-3-ethynylpyridin-2-amine researchgate.net
Imidazo[1,2-a]pyridine formationα-HaloketoneSubstituted 2-ethynylimidazo[1,2-a]pyridine researchgate.net

Nucleophilic Substitution Reactions

The primary amino group of 3-Ethynylpyridin-2-amine hydrochloride can act as a nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers. However, in its hydrochloride salt form, the nucleophilicity of the amino group is significantly reduced due to the protonation of the nitrogen atoms. Therefore, these reactions are typically carried out in the presence of a base to deprotonate the ammonium (B1175870) salt and liberate the free amine.

The reactivity of the amine as a nucleophile is a fundamental aspect of its chemical character. Generally, primary amines are effective nucleophiles in SN2 reactions with alkyl halides. The reaction proceeds through the displacement of a leaving group by the amine, leading to the formation of a secondary amine. It is important to note that the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, which can lead to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to achieve selective mono-alkylation.

Amidation and Sulfonamidation Reactions

The primary amino group of 3-Ethynylpyridin-2-amine readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are crucial for introducing a wide range of substituents, which can significantly alter the molecule's physical, chemical, and biological properties. As with nucleophilic substitution, these reactions typically require the free base form of the amine.

Amidation: Amidation is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction with an acyl chloride is a classic example of nucleophilic acyl substitution. chemguide.co.uk The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide with the elimination of a chloride ion. chemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct. libretexts.org

Sulfonamidation: Similarly, sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride. This reaction, known as sulfonylation, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of the chloride and the formation of a stable sulfonamide linkage. The reaction conditions are analogous to those used for amidation, typically involving a base to scavenge the generated HCl.

Reaction TypeReagentFunctional Group FormedGeneral Conditions
AmidationAcyl Chloride (R-COCl)Amide (-NH-CO-R)Base (e.g., pyridine, triethylamine), Aprotic Solvent
AmidationCarboxylic Anhydride ((RCO)₂O)Amide (-NH-CO-R)Often requires heating, can be catalyzed by acid or base
SulfonamidationSulfonyl Chloride (R-SO₂Cl)Sulfonamide (-NH-SO₂-R)Base (e.g., pyridine, triethylamine), Aprotic Solvent

Intramolecular Cyclization Reactions

The presence of the vicinal amino and ethynyl groups on the pyridine ring of 3-Ethynylpyridin-2-amine makes it an excellent precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions are of significant interest in medicinal and materials chemistry for the construction of complex molecular architectures.

Synthesis of Fused Heterocyclic Systems

The intramolecular cyclization of 2-amino-3-ethynylpyridine derivatives is a powerful strategy for constructing fused ring systems, such as pyrido[2,3-b]indoles and other related scaffolds. These reactions can be promoted by either acid catalysis or transition metal catalysis.

In the presence of a strong acid, the ethynyl group of 3-Ethynylpyridin-2-amine can be protonated, which activates it towards nucleophilic attack by the adjacent amino group. This type of reaction is a form of hydroamination followed by cyclization. The proposed mechanism involves the initial protonation of the alkyne, which generates a vinyl cation intermediate. The proximate amino group then acts as an intramolecular nucleophile, attacking the vinyl cation to form a five-membered ring. Subsequent tautomerization leads to the formation of the aromatic fused heterocyclic system. The efficiency and regioselectivity of this cyclization can be influenced by the nature of the acid catalyst and the reaction conditions. For related o-aryl(ethynyl)pyrimidines, cyclization in strong Brønsted acids has been shown to yield benzo[f]quinazolines. researchgate.net

Transition metal catalysts, particularly those based on palladium, copper, and gold, are highly effective in promoting the intramolecular cyclization of 2-amino-3-alkynylpyridines. These catalysts activate the alkyne functionality towards nucleophilic attack by the amino group under milder conditions than acid catalysis.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for the synthesis of indole (B1671886) derivatives from o-alkynylanilines. A similar strategy can be applied to 3-ethynylpyridin-2-amine. The mechanism typically involves the coordination of the palladium catalyst to the alkyne, which increases its electrophilicity. The amino group then attacks the activated alkyne in an intramolecular fashion. Subsequent reductive elimination or protonolysis regenerates the catalyst and yields the fused heterocyclic product.

Copper-Catalyzed Cyclizations: Copper catalysts, often in the form of copper(I) salts, can also facilitate these cyclization reactions. The mechanism is believed to involve the formation of a copper acetylide intermediate, which is then susceptible to intramolecular attack by the amino group.

Gold-Catalyzed Cyclizations: Gold catalysts, particularly gold(I) complexes, are known for their high affinity for alkynes (alkynophilicity). They can effectively catalyze the intramolecular hydroamination of the ethynyl group by the amino group, leading to the formation of fused heterocyclic systems under mild conditions.

Catalyst TypeGeneral Mechanistic FeatureTypical Fused System
PalladiumOxidative addition/reductive elimination cyclesPyrido[2,3-b]indoles
CopperFormation of copper acetylide intermediatePyrido[2,3-b]indoles
Goldπ-activation of the alkynePyrido[2,3-b]indoles

Formation of Polycyclic Nitrogen-Containing Scaffolds

Beyond the initial formation of bicyclic fused systems, the reactivity of this compound can be harnessed to construct more complex polycyclic nitrogen-containing scaffolds. This can be achieved through tandem or multi-component reactions where the initial cyclization product undergoes further transformations. For instance, the resulting fused pyrido[2,3-b]indole system contains a reactive indole nitrogen and can be further functionalized or annulated to build more elaborate structures. The synthesis of pyrido[1,2-a]indoles, for example, represents a class of such polycyclic systems that are of medicinal and pharmaceutical importance. nih.govnih.govrsc.org While not directly starting from 3-ethynylpyridin-2-amine, the construction of such fused systems highlights the synthetic potential of strategically functionalized pyridines.

Redox Chemistry of the Pyridine Ring and Ethynyl Group

The redox chemistry of this compound is a composite of the individual reactivities of the substituted pyridine ring and the ethynyl side chain. The pyridine ring, being electron-deficient, is generally more susceptible to reduction, while the amino group can undergo oxidation. Conversely, the carbon-carbon triple bond of the ethynyl group is readily reduced.

Oxidation Pathways:

One-electron oxidation of aminopyridines can lead to the formation of radical cations. Research on the reaction of oxidizing radicals with aminopyridines has shown that 3-aminopyridine (B143674) is more easily oxidized than 2-aminopyridine. This suggests that the position of the amino group on the pyridine ring significantly influences its redox potential.

Chemical oxidation using strong oxidizing agents can lead to more profound molecular changes. For example, the oxidation of aminopyridines can potentially yield nitropyridines, although this often requires harsh reaction conditions.

Reduction Pathways:

The reduction of this compound can target either the pyridine ring or the ethynyl group, with the outcome largely dependent on the chosen reagents and reaction conditions.

Catalytic Hydrogenation of the Pyridine Ring: The pyridine ring can be fully reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires a catalyst such as Platinum(IV) oxide (PtO2) and is often carried out in a protic solvent like glacial acetic acid under hydrogen pressure. The general conditions for such reductions can be demanding, often involving elevated pressures and temperatures.

Catalytic Hydrogenation of the Ethynyl Group: The ethynyl group is highly susceptible to catalytic hydrogenation. This reduction can be controlled to selectively produce either the corresponding alkene (3-vinylpyridin-2-amine) or the fully saturated alkane (3-ethylpyridin-2-amine). Palladium-based catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), are commonly employed for the semi-hydrogenation to the alkene. For complete reduction to the alkane, catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are typically used under a hydrogen atmosphere.

Below are interactive data tables summarizing typical conditions for these redox transformations based on studies of related compounds.

Table 1: Representative Conditions for the Reduction of Ethynylarenes

This table illustrates common catalytic systems used for the hydrogenation of ethynyl groups on aromatic rings, which can be analogous to the reduction of the ethynyl group in 3-ethynylpyridin-2-amine.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Primary ProductReference Compound
Pd/CaCO3 (Lindlar)H2MethanolRoom Temp1(Z)-AlkenePhenylacetylene (B144264)
Pd/C (10%)H2EthanolRoom Temp1AlkanePhenylacetylene
PtO2H2Acetic AcidRoom Temp3AlkanePhenylacetylene
Ni-PHydrazineEthanolRefluxAmbientAlkanePhenylacetylene

Table 2: General Conditions for the Catalytic Hydrogenation of Pyridine Derivatives

This table provides an overview of typical conditions for the reduction of the pyridine ring to a piperidine ring.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)ProductSubstrate
PtO2H2Glacial Acetic Acid25-5050-70Piperidine derivativeSubstituted Pyridine
Rh/CH2Ethanol5070Piperidine derivativePyridine
Ru/CH2Water/Acetic Acid80100Piperidine derivativePyridine

Table 3: Electrochemical Oxidation Data for Aminopyridine Analogs

This table presents electrochemical data for the oxidation of aminopyridines, providing an indication of the expected behavior for 3-ethynylpyridin-2-amine.

CompoundElectrodeMethodPeak Potential (V vs. reference)Key Observation
2-AminopyridinePlatinumCyclic Voltammetry+1.0492Irreversible two-electron transfer
6-AminoquinolineGlassy Carbon PasteCyclic Voltammetry~+0.8 to +1.0Initial single-electron oxidation to a cation radical
Aniline DerivativesGlassy CarbonLinear Sweep VoltammetryVaries with substituentOxidation potential correlates with Hammett constants

Advanced Spectroscopic and Structural Characterization of 3 Ethynylpyridin 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For 3-Ethynylpyridin-2-amine (B1281369) hydrochloride, both ¹H and ¹³C NMR spectroscopy provide key insights into its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The formation of the hydrochloride salt leads to the protonation of the pyridine (B92270) nitrogen, which influences the chemical shifts of the aromatic protons.

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing effect of the protonated nitrogen and the ethynyl (B1212043) group will cause these protons to be deshielded. The coupling patterns (doublets, triplets, or doublet of doublets) will depend on the spin-spin interactions between adjacent protons, allowing for their specific assignment.

Amino Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In the hydrochloride salt, the amino group may also be protonated to some extent, further influencing its chemical shift and broadening the signal.

Ethynyl Proton (-C≡C-H): The acetylenic proton is anticipated to resonate as a sharp singlet in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the δ 110-160 ppm region. The carbon atom attached to the nitrogen (C2) and the carbon bearing the ethynyl group (C3) will have distinct chemical shifts influenced by their substituents.

Ethynyl Carbons (-C≡C-): The two carbons of the ethynyl group are expected to appear in the range of δ 70-90 ppm. The terminal, proton-bearing carbon will typically be at a slightly lower chemical shift than the carbon attached to the pyridine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.0 - 8.5110 - 160
Pyridine-H57.0 - 8.5110 - 160
Pyridine-H67.0 - 8.5110 - 160
-NH₂Broad, variable-
-C≡C-H3.0 - 3.570 - 90
Pyridine-C2-110 - 160
Pyridine-C3-110 - 160
Pyridine-C4-110 - 160
Pyridine-C5-110 - 160
Pyridine-C6-110 - 160
-C ≡C-H-70 - 90
-C≡C -H-70 - 90

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and investigating the fragmentation patterns of a compound. For 3-Ethynylpyridin-2-amine hydrochloride, the molecular formula is C₇H₇ClN₂ with a molecular weight of 154.60 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 118, corresponding to the free base (C₇H₆N₂) after the loss of HCl. The fragmentation of the molecular ion is expected to follow pathways characteristic of aminopyridines and ethynyl-substituted aromatics.

Predicted Fragmentation Pathways:

Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the loss of a molecule of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 91.

Loss of the Ethynyl Group: Cleavage of the bond between the pyridine ring and the ethynyl group could lead to the loss of a C₂H radical, resulting in a fragment at m/z 93.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to a variety of smaller charged species.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Predicted Fragment Notes
118[C₇H₆N₂]⁺Molecular ion of the free base
91[C₆H₅N]⁺Loss of HCN
93[C₅H₄N₂]⁺Loss of C₂H

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡C, and C=N/C=C bonds. The hydrochloride salt formation will influence the N-H stretching vibrations.

N-H Stretching: The primary amine group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching vibrations. In the hydrochloride salt, these bands may be broadened and shifted due to hydrogen bonding and partial protonation. A broad absorption in the 2400-3200 cm⁻¹ range is also expected for the N⁺-H stretch of the pyridinium (B92312) ion.

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the acetylenic C-H stretch should appear as a sharp, intense band around 3300 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity band in the region of 2100-2260 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=N and C=C bonds) will appear in the 1400-1600 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
N⁺-H Stretch (Pyridinium)2400 - 3200
Aromatic C-H Stretch> 3000
Acetylenic C-H Stretch~3300
C≡C Stretch2100 - 2260
C=N, C=C Stretch (Pyridine)1400 - 1600
N-H Bend (Amine)~1600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been publicly reported. Such a study would be invaluable to confirm the protonation site (the pyridine nitrogen), and to understand the hydrogen bonding network involving the chloride anion, the pyridinium proton, and the amino group protons, as well as any potential π-stacking interactions of the pyridine rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring. The presence of the amino and ethynyl groups, which are auxochromes and chromophores respectively, will influence the position and intensity of the absorption maxima (λₘₐₓ).

π → π* Transitions: These transitions, involving the π-electron system of the pyridine ring and the ethynyl group, are expected to be the most intense absorptions and will likely occur in the UV region.

n → π* Transitions: Transitions involving the non-bonding electrons on the nitrogen atoms to the π* orbitals are also possible, though they are typically weaker in intensity.

The protonation of the pyridine nitrogen in the hydrochloride salt is expected to cause a hypsochromic (blue) shift in the absorption bands compared to the free base, as protonation lowers the energy of the non-bonding orbitals. A study on 3-aminopyridine (B143674) in 0.5 M HCl solution showed two characteristic absorption bands at 317 and 249 nm. researchgate.net It is anticipated that this compound would exhibit a similar UV-Vis profile, with potential shifts due to the presence of the ethynyl group.

Interactive Data Table: Predicted UV-Vis Absorption

Transition Type Predicted λₘₐₓ Region (nm)
π → π200 - 350
n → π250 - 400

Computational and Theoretical Investigations of 3 Ethynylpyridin 2 Amine Hydrochloride

Reaction Mechanism Elucidation through Computational Modeling

Without dedicated computational studies on 3-Ethynylpyridin-2-amine (B1281369) hydrochloride, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail. Further research in the field of computational chemistry focusing on this specific compound is necessary to provide the data needed for such an in-depth analysis.

Applications in Advanced Chemical Synthesis

Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 3-ethynylpyridin-2-amine (B1281369) hydrochloride a valuable starting material for the synthesis of a diverse range of complex organic molecules. The amino group can participate in condensation and coupling reactions, the pyridine (B92270) nitrogen can be involved in coordination chemistry and can influence the reactivity of the ring, and the terminal alkyne is amenable to a wide array of transformations, most notably carbon-carbon bond-forming reactions.

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site.

The presence of the ethynyl (B1212043) group at the 3-position of the pyridine ring in 3-ethynylpyridin-2-amine hydrochloride offers a powerful tool for the elaboration of the 2-aminopyridine core into more complex and potent kinase inhibitor scaffolds. A particularly relevant transformation is the Sonogashira cross-coupling reaction, which allows for the facile introduction of various aryl and heteroaryl substituents. semanticscholar.orgresearchgate.netscirp.orgmdpi.com This reaction is instrumental in creating a diverse range of structures that can be screened for kinase inhibitory activity. For instance, coupling with different (hetero)aryl halides can lead to the generation of libraries of compounds with varied substitution patterns, which is a key strategy in lead optimization. google.com

Reaction Type Reactant Resulting Scaffold Potential Kinase Targets
Sonogashira CouplingAryl/Heteroaryl Halide3-(Arylethynyl)pyridin-2-amineReceptor Tyrosine Kinases (e.g., VEGFR, EGFR), Serine/Threonine Kinases (e.g., Src, Abl) researchgate.net
Cyclization ReactionsGuanidinePyrido[2,3-d]pyrimidinePI3K, mTOR nih.gov

Beyond kinase inhibitors, this compound serves as a precursor to a variety of bioactive heterocyclic frameworks. The combination of the amino and ethynyl groups allows for a range of cyclization strategies to construct fused ring systems, which are prevalent in many biologically active natural products and synthetic drugs.

One important class of heterocycles that can be synthesized from this precursor is the imidazo[1,2-a]pyridines . These compounds are known to exhibit a wide range of biological activities, including anti-ulcer, antiviral, and anticancer properties. nih.govnih.gov The synthesis can be achieved through a multi-step sequence involving the reaction of the amino group followed by an intramolecular cyclization involving the ethynyl group.

Another significant heterocyclic system accessible from this starting material is the pyrido[2,3-d]pyrimidines . This scaffold is a core component of numerous pharmaceuticals with diverse therapeutic applications, including as antibacterial, anticonvulsant, and anticancer agents. nih.govnih.gov The synthesis typically involves the reaction of the 2-aminopyridine moiety with a suitable three-carbon building block, followed by cyclization. The ethynyl group can be retained for further functionalization or can participate directly in the cyclization process.

Starting Material Reaction Sequence Resulting Heterocyclic Framework Reported Biological Activities
3-Ethynylpyridin-2-amineCondensation and Intramolecular CyclizationImidazo[1,2-a]pyridineAnti-ulcer, Antiviral, Anticancer nih.govnih.gov
3-Ethynylpyridin-2-amineReaction with a 1,3-dielectrophilePyrido[2,3-d]pyrimidineAntibacterial, Anticonvulsant, Anticancer nih.govnih.gov

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of such libraries.

The amino and ethynyl groups can be functionalized in a sequential or orthogonal manner, allowing for the introduction of diversity at multiple points of the molecule. For example, the amino group can be acylated or alkylated with a variety of building blocks, while the ethynyl group can undergo Sonogashira coupling with a diverse set of aryl halides. This approach can quickly generate a large number of distinct compounds from a common core structure.

Furthermore, this compound is a suitable substrate for multi-component reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating substantial parts of all the starting materials. nih.govnih.govmdpi.com This high degree of atom economy and operational simplicity makes MCRs highly attractive for the construction of combinatorial libraries. The amino and ethynyl groups of the title compound can participate in various MCRs to produce complex heterocyclic structures in a single step.

Development of Catalytic Systems and Ligands

The pyridine and amino functionalities of this compound make it an attractive candidate for the design of novel ligands for transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers. ias.ac.inmdpi.com

The presence of the ethynyl group provides an additional point of functionality that can be used to tune the electronic and steric properties of the resulting metal complex. For example, the ethynyl group can be further functionalized to introduce bulky substituents that can influence the selectivity of the catalyst. Alternatively, the alkyne itself can coordinate to a metal center or participate in catalytic cycles.

Exploration of Biological Activities in Research Models and Chemical Biology

Investigation of Molecular Interactions with Biological Targets

Scientific literature to date does not provide specific details regarding the direct molecular interactions of 3-Ethynylpyridin-2-amine (B1281369) hydrochloride with biological targets such as kinases or nitric oxide synthases. The primary utility of this compound, as evidenced by available research, is as a precursor for more complex molecules. The biological activities observed are therefore attributed to the derivatives synthesized from this foundational structure.

There is no publicly available research that specifically investigates the kinase inhibition properties of 3-Ethynylpyridin-2-amine hydrochloride.

There are no dedicated studies in the accessible scientific literature that explore the potential for this compound to act as an inhibitor of nitric oxide synthase.

While direct enzyme-ligand binding studies for this compound are not available, research into its derivatives provides insight into potential mechanisms of action. A notable example is the antifungal agent manogepix, a derivative that targets and inhibits the fungal enzyme Gwt1. This enzyme is crucial for the inositol (B14025) acylation step in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the integrity of the fungal cell wall. The inhibition of Gwt1 by manogepix leads to defects in fungal growth and compromises cell wall integrity. This mechanism is distinct from other classes of antifungal agents.

Antimicrobial Activity Studies in In Vitro Models

While direct antimicrobial data for this compound is scarce, its derivatives, particularly 7-azaindoles, have been the subject of antimicrobial investigations. These studies provide valuable insights into the potential of this chemical scaffold in the development of new antimicrobial agents.

A study on the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines reported that these derivatives exhibit significant anti-yeast activity. The synthesized 7-azaindoles were tested against a panel of bacteria and yeasts, showing particular potency against Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL.

Furthermore, manogepix, a complex derivative, has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. This includes activity against various Candida species (with the exception of Candida krusei), Aspergillus species, and difficult-to-treat molds like Fusarium and Scedosporium. Manogepix has also shown efficacy against multidrug-resistant strains such as Candida auris.

Table 1: In Vitro Antifungal Activity of Manogepix (a derivative) against Various Fungal Isolates

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.008–0.060.0080.03
Candida glabrata0.06–0.120.060.12
Candida parapsilosis0.015–0.060.0150.03
Candida tropicalis0.03–0.060.030.03
Candida auris0.004–0.060.030.03
Aspergillus fumigatus0.015–0.03 (MEC)0.015 (MEC)0.03 (MEC)
Cryptococcus neoformansN/A0.250.5

Data compiled from multiple sources. MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration.

Structure-activity relationship (SAR) studies on derivatives of 3-Ethynylpyridin-2-amine provide insights into the structural features that influence antimicrobial potency. In the case of the synthesized 7-azaindoles, the substituents at various positions of the azaindole nucleus were found to modulate the anti-yeast activity. While a detailed SAR was not the primary focus of the cited study, the variation in activity among the different synthesized compounds suggests that the nature and position of these substituents are critical for efficacy.

For the development of the potent antifungal agent manogepix, extensive lead optimization and SAR studies were conducted to identify the most potent Gwt1 inhibitors. These studies led to the identification of the preclinical candidate that would eventually become manogepix. The complexity of the final molecule suggests that a specific and intricate arrangement of functional groups is necessary for high-affinity binding to the Gwt1 enzyme.

The antimicrobial mechanism of action for derivatives of 3-Ethynylpyridin-2-amine has been elucidated, particularly for the antifungal agent manogepix. As previously mentioned, manogepix functions by inhibiting the fungal Gwt1 enzyme. This inhibition disrupts the synthesis of GPI-anchored proteins, which are vital for the structure and function of the fungal cell wall. The consequences of this inhibition include compromised cell wall integrity, defects in biofilm formation, and impaired germ tube formation, ultimately leading to fungal growth inhibition. This novel mechanism of action means that manogepix can be effective against fungal

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological activities of This compound in the specific contexts of protein aggregation modulation, metal chelation, or its use as a chemical biology tool.

Therefore, it is not possible to provide an article on the requested topics as outlined. The user's strict instructions to focus solely on "this compound" and to adhere to a specific outline concerning its role in protein aggregation cannot be fulfilled without available research data.

Further investigation into this compound's properties and biological activities would be required before an article on these specific subjects could be written.

Role in Materials Science and Supramolecular Chemistry

Precursors for Polymeric Materials and Conjugated Systems

The bifunctional nature of 3-Ethynylpyridin-2-amine (B1281369) hydrochloride, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a valuable monomer for the synthesis of novel polymeric materials. The ethynyl (B1212043) group can participate in various polymerization reactions, such as addition polymerization, cyclotrimerization, and cross-coupling reactions, leading to the formation of polymers with extended π-conjugated systems.

The amino group, on the other hand, can be utilized for post-polymerization modifications or to introduce specific functionalities into the polymer backbone. For instance, it can be acylated, alkylated, or used to form hydrogen bonds, thereby influencing the polymer's solubility, processability, and self-assembly properties. The pyridine (B92270) nitrogen atom within the polymer structure can also act as a coordination site for metal ions, opening avenues for the creation of metallopolymers with interesting electronic and optical properties.

While direct polymerization studies of 3-Ethynylpyridin-2-amine hydrochloride are not extensively documented in publicly available research, the known reactivity of its functional groups suggests its potential in creating:

Conjugated Polymers: The ethynyl group can be polymerized through reactions like Sonogashira coupling to create poly(arylene ethynylene) type structures. These polymers are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Cross-linked Networks: The presence of two reactive sites allows for the formation of cross-linked polymer networks, which can exhibit enhanced thermal and mechanical stability.

Functional Polymers: The amino group provides a handle for grafting other molecules or polymers, leading to materials with tailored properties for applications such as sensors, catalysts, or drug delivery systems.

The table below summarizes the potential polymerization pathways for this compound based on its functional groups.

Polymerization MethodReactive GroupPotential Polymer TypePotential Applications
Sonogashira CouplingEthynylPoly(arylene ethynylene)Organic electronics, sensors
Glaser CouplingEthynylPolydiacetyleneNonlinear optics
CyclotrimerizationEthynylCross-linked networksThermosetting resins
Addition PolymerizationEthynylPolyacetylene derivativesConductive polymers
Polyamide/Polyimide SynthesisAminoFunctional polyamides/polyimidesHigh-performance plastics

Building Blocks for Luminescent Materials and Fluorophores

The structural motifs present in this compound, namely the aminopyridine and ethynyl functionalities, are commonly found in fluorescent molecules. 2-Aminopyridine (B139424) derivatives are known to exhibit fluorescence and have been utilized as fluorescent probes. rsc.org The incorporation of an ethynyl group can further enhance and tune the photophysical properties of the resulting materials.

The extended π-system created by the conjugation of the pyridine ring and the ethynyl group can lead to materials with interesting absorption and emission characteristics. The amino group can act as an electron-donating group, potentially leading to intramolecular charge transfer (ICT) phenomena, which is a common mechanism for fluorescence in many organic dyes.

While specific studies on the luminescent properties of materials derived directly from this compound are limited, research on related compounds suggests its potential as a building block for:

Fluorophores for Biological Imaging: The aminopyridine core can be derivatized to create probes for sensing and imaging in biological systems. rsc.org

Organic Light-Emitting Diodes (OLEDs): The incorporation of this unit into conjugated polymers or small molecules could lead to new emissive materials for OLED applications.

Chemosensors: The pyridine nitrogen and the amino group can act as binding sites for analytes, and a change in the fluorescence upon binding can be used for sensing applications.

The photophysical properties of materials derived from this compound would be highly dependent on the final molecular structure and the surrounding environment. Factors such as solvent polarity, pH, and the presence of metal ions could significantly influence their fluorescence quantum yields and emission wavelengths.

Supramolecular Assembly and Coordination Chemistry

The molecular structure of this compound provides multiple sites for non-covalent interactions, making it an excellent candidate for the construction of supramolecular assemblies. The 2-aminopyridine moiety is a well-known motif for forming robust hydrogen-bonded dimers and tapes. rsc.org The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

This self-complementary hydrogen bonding capability can be utilized to direct the assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The ethynyl group can also participate in weaker interactions, such as C-H···π interactions, or can be used as a reactive handle to link molecules together after the initial self-assembly process.

Furthermore, the pyridine nitrogen and the amino group make 3-Ethynylpyridin-2-amine a versatile ligand in coordination chemistry. It can coordinate to a wide range of metal ions through the pyridine nitrogen, and in some cases, the amino group can also participate in chelation. mdpi.com The ethynyl group can either remain as a pendant functionality or interact with the metal center, leading to the formation of organometallic complexes with diverse structures and properties.

The interplay between hydrogen bonding and metal coordination can lead to the formation of complex metallosupramolecular architectures. These structures are of great interest for their potential applications in catalysis, molecular recognition, and the development of functional materials.

Key features of this compound in supramolecular chemistry and coordination chemistry are summarized below:

Interaction TypeFunctional Group(s) InvolvedResulting StructuresPotential Applications
Hydrogen BondingAmino group (donor), Pyridine nitrogen (acceptor)Dimers, chains, sheetsCrystal engineering, liquid crystals
Metal CoordinationPyridine nitrogen, Amino groupMononuclear and polynuclear complexesCatalysis, sensors, magnetic materials
π-π StackingPyridine ring, Ethynyl groupStacked assembliesOrganic electronics
C-H···π InteractionsEthynyl C-H, Pyridine ringDirectional assembliesMolecular recognition

Q & A

Basic: What are the critical parameters for synthesizing 3-Ethynylpyridin-2-amine hydrochloride with high purity?

Answer:
The synthesis of pyridine derivatives like this compound requires precise control of reaction conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions such as decomposition of the ethynyl group.
  • pH : Acidic conditions (pH 4–6) stabilize the hydrochloride salt formation, as seen in analogous amine syntheses .
  • Reaction Time : Extended durations (~12–24 hrs) ensure complete imine reduction or nucleophilic substitution, depending on the route .
  • Solvent Choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility and reaction efficiency .
    Post-synthesis, purification via recrystallization or column chromatography is critical. Yield optimization often involves iterative adjustments to these parameters .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:
Orthogonal analytical methods are essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethynyl (-C≡CH) and pyridin-2-amine moieties. Aromatic proton signals (δ 6.5–8.5 ppm) and amine protons (broad δ 2.5–5.0 ppm) are diagnostic .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95% typical), using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragments, ensuring no isotopic interference from chlorine .
  • X-ray Crystallography : For crystalline batches, single-crystal analysis resolves bond angles and hydrogen-bonding patterns, as demonstrated in related pyridin-2-amine structures .

Advanced: How can computational modeling guide the optimization of reaction pathways for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation:

  • Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways for ethynylation or amine protection steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies .
  • Machine Learning (ML) : Neural networks trained on reaction databases (e.g., USPTO) suggest optimal catalysts (e.g., Pd/Cu for Sonogashira coupling) and conditions .
    For example, ML models can flag potential by-products (e.g., dimerization of ethynyl groups) and recommend inhibitors like TEMPO .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Discrepancies between NMR, MS, or XRD data require systematic validation:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism) that obscure amine proton signals .
  • Isotopic Labeling : 15^15N-labeled analogs clarify ambiguous nitrogen environments in MS/MS fragmentation .
  • Cross-Validation with Crystallography : XRD data can correct misassigned NOESY correlations, as seen in 3-Chloropyridin-2-amine studies .
  • Density Functional Theory (DFT) : Simulated NMR spectra (e.g., using B3LYP/6-311+G(d,p)) match experimental data to confirm assignments .

Advanced: What methodologies are used to assess the biological interaction mechanisms of this compound?

Answer:
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}) to targets like kinases or GPCRs .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cryo-EM/X-ray Crystallography : Resolves binding modes in enzyme active sites, leveraging the ethynyl group’s π-stacking potential .
  • Metabolite Profiling : LC-MS/MS identifies metabolic products (e.g., N-acetylated derivatives) in hepatocyte assays .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Answer:
Scale-up requires reactor design and process analytics:

  • Flow Chemistry : Continuous reactors minimize thermal gradients, critical for exothermic ethynylation steps .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression in real-time .
  • Design of Experiments (DoE) : Multi-factorial analysis identifies critical parameters (e.g., stirring rate, gas purge) for robust batch consistency .
  • By-Product Management : Techniques like Dowex resin adsorption remove halogenated impurities from crude mixtures .

Advanced: What strategies address discrepancies in bioactivity data across different assay platforms?

Answer:
Cross-platform variability arises from assay conditions (e.g., pH, serum proteins). Mitigation strategies include:

  • Standardized Buffers : Use HEPES (pH 7.4) with 0.1% BSA to mimic physiological conditions .
  • Orthogonal Assays : Confirm IC50_{50} values using both fluorescence-based (e.g., FLIPR) and radiometric (e.g., SPA) methods .
  • Plasma Protein Binding Studies : Equilibrium dialysis quantifies free fraction to adjust potency metrics .
  • Cheminformatics : QSAR models correlate structural features (e.g., ethynyl hydrophobicity) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.